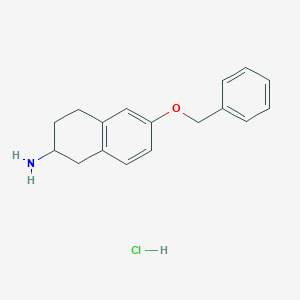![molecular formula C17H20ClN3O4S B2486657 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097899-20-0](/img/structure/B2486657.png)
4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to the compound of interest, often involves condensation reactions that result in a variety of products. For instance, studies have demonstrated the synthesis of heterocyclic compounds by reacting 4-amino-6-chloro-2-methoxypyrimidine with p-nitrobenzenesulfonyl chloride, yielding abnormal condensation products (Okui et al., 1972). Such methodologies are crucial for understanding the chemical reactions and processes involved in creating complex pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure and conformation of pyrimidine derivatives have been extensively studied using techniques such as X-ray analysis. For example, the structure of solvated pyrrolidine-2-carboxamide derivatives provides insight into the planarity of the methoxyphenyl ring and its linkage to the oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002). These findings help elucidate the molecular conformation which is pivotal in understanding the compound's chemical behavior and interactions.
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions and properties. For instance, the reactions involving pyrimidine and boronic acid derivatives through Suzuki cross-coupling reactions have been explored, yielding new heteroarylpyrimidines (Saygılı et al., 2004). Additionally, the study of 1,4-dihydropyridine derivatives highlights the scaffold's versatility in organic synthesis and medicinal chemistry, underscoring the functional diversity of pyrimidine-based compounds (Borgarelli et al., 2022).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various domains. Investigations into the crystal structures and solvated forms of these compounds provide valuable information on their physical characteristics and how these may influence their chemical reactivity and potential uses in various fields.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including their reactivity, stability, and interaction with other molecules, are essential for understanding their potential applications. Research into their synthesis, reactivity with different reagents, and the formation of cocrystals with carboxylic acids offers insights into the versatile chemical nature of these compounds. Studies such as those involving cocrystal formation with carboxylic acids reveal the importance of hydrogen bonding and molecular recognition in the design of new materials and pharmaceutical agents (Rajam et al., 2018).
科学的研究の応用
Crystal Structure and Molecular Conformation
- The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, related to 4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine, has been evaluated as an antineoplastic agent. Its crystal structure and molecular conformation were studied using X-ray analysis and AM1 molecular orbital methods, showing a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).
Molecular Recognition in Pharmaceuticals
- The study of 4-amino-5-chloro-2,6-dimethylpyrimidine, which shares structural similarities with the compound , revealed important insights into molecular recognition processes vital for pharmaceutical action. This compound forms salts with varying tautomeric forms of the cation, influencing hydrogen bonding and molecular interactions (Rajam et al., 2017).
Cocrystals Involving Pyrimidine
- Research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids highlighted the diverse hydrogen bonding capabilities and the formation of robust supramolecular heterosynthons. These findings are significant for understanding molecular assembly and crystal engineering (Rajam et al., 2018).
Antibacterial and Antifungal Applications
- Pyrimidine derivatives, including those structurally related to the compound of interest, have shown significant antibacterial and antifungal activities. This underscores the potential of these compounds in developing new antimicrobial agents (Khan et al., 2015).
Antifungal Effectiveness
- The synthesis of various pyrimidine derivatives, including those structurally related to the query compound, demonstrated notable antifungal effects against Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Conducting Polymers from Pyrrole-Based Monomers
- Research on derivatized bis(pyrrol-2-yl) arylenes, closely related to the structure of the compound , offers insights into the development of conducting polymers from low oxidation potential monomers. These polymers have potential applications in organic electronics (Sotzing et al., 1996).
作用機序
Target of Action
The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds. Pyrrolidine derivatives have been reported to show a broad range of biological activities . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the pyrrolidine ring and the chloro-methoxybenzenesulfonyl group could influence how this compound interacts with its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The presence of the pyrrolidine ring, which is a saturated heterocyclic system, could potentially enhance the compound’s bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment due to the presence of the pyrrolidine ring, which can act as a base .
特性
IUPAC Name |
4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-11-8-17(20-12(2)19-11)25-14-6-7-21(10-14)26(22,23)16-9-13(18)4-5-15(16)24-3/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTHVYMYYDGJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

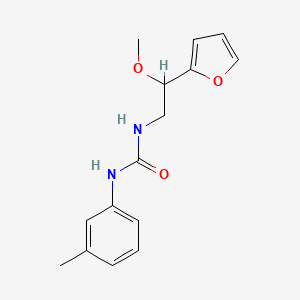
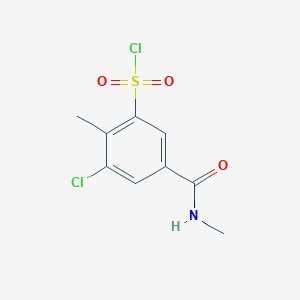
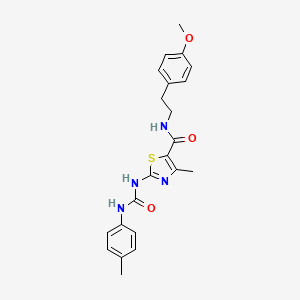
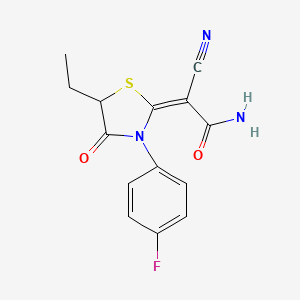
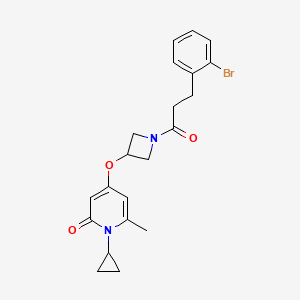
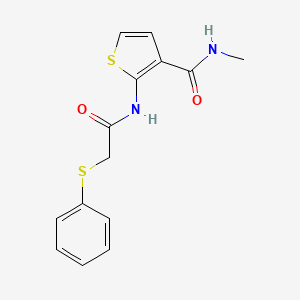
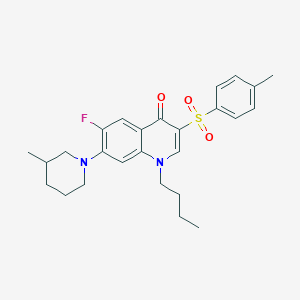

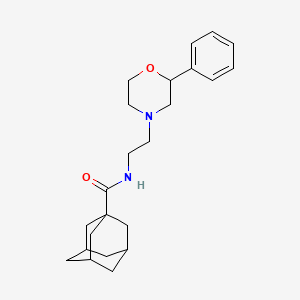
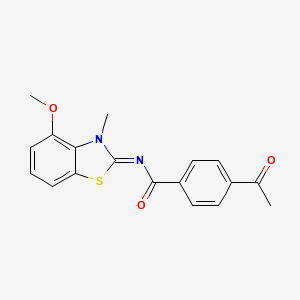
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)
